

An In-depth Technical Guide to the Synthesis of Disperse Orange 30

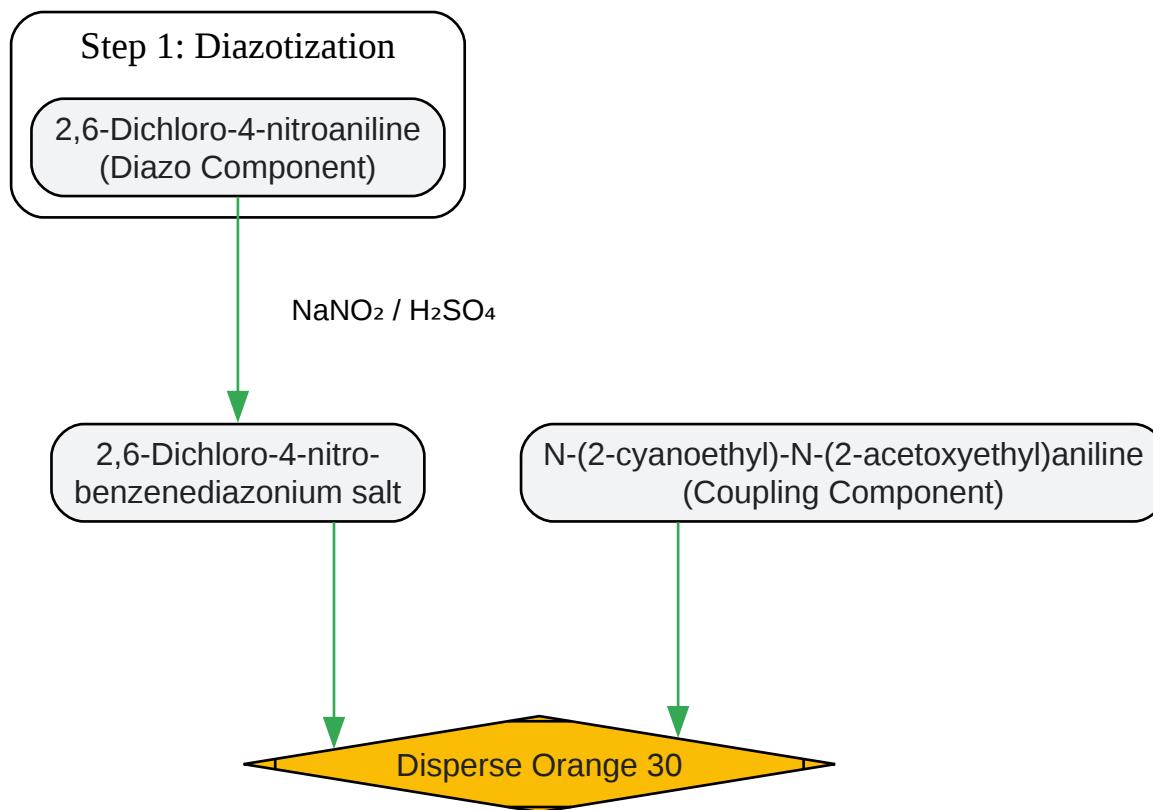
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Orange 30*

Cat. No.: *B079229*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Disperse Orange 30 (C.I. 11119) is a single azo disperse dye used primarily in the textile industry for coloring hydrophobic fibers such as polyester.^[1] Its synthesis involves a classical diazotization and azo coupling reaction. This guide provides a detailed overview of its synthesis pathway, experimental protocols, and relevant data for scientific professionals. From a drug development perspective, understanding the synthesis is crucial as the precursor molecules and potential metabolic products can have significant biological activity.

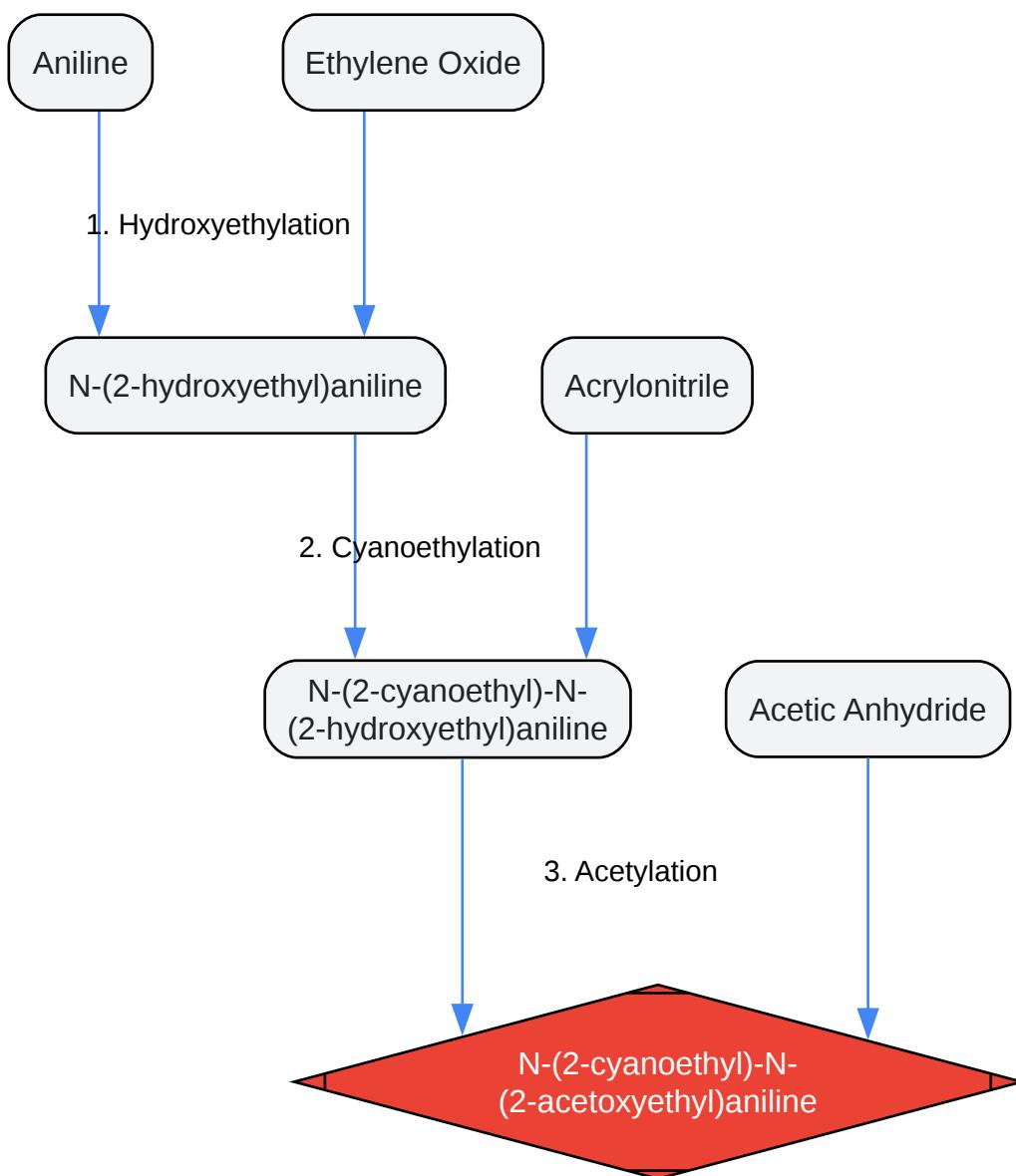
I. Overview of the Synthesis Pathway

The manufacturing process for **Disperse Orange 30** is a two-stage synthesis.^[2] The first stage involves the diazotization of an aromatic amine, 2,6-dichloro-4-nitroaniline. The second stage is the azo coupling of the resulting diazonium salt with a coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.^[2]

The overall reaction is as follows:

[Click to download full resolution via product page](#)

Caption: Overall synthesis scheme for **Disperse Orange 30**.


II. Synthesis of Precursors

A. Diazo Component: 2,6-Dichloro-4-nitroaniline

2,6-Dichloro-4-nitroaniline (DCPNA), also known as Dicloran, is a commercially available compound.^[3] It is used not only as a dye intermediate but also as an agricultural fungicide.^[1]

B. Coupling Component: N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline

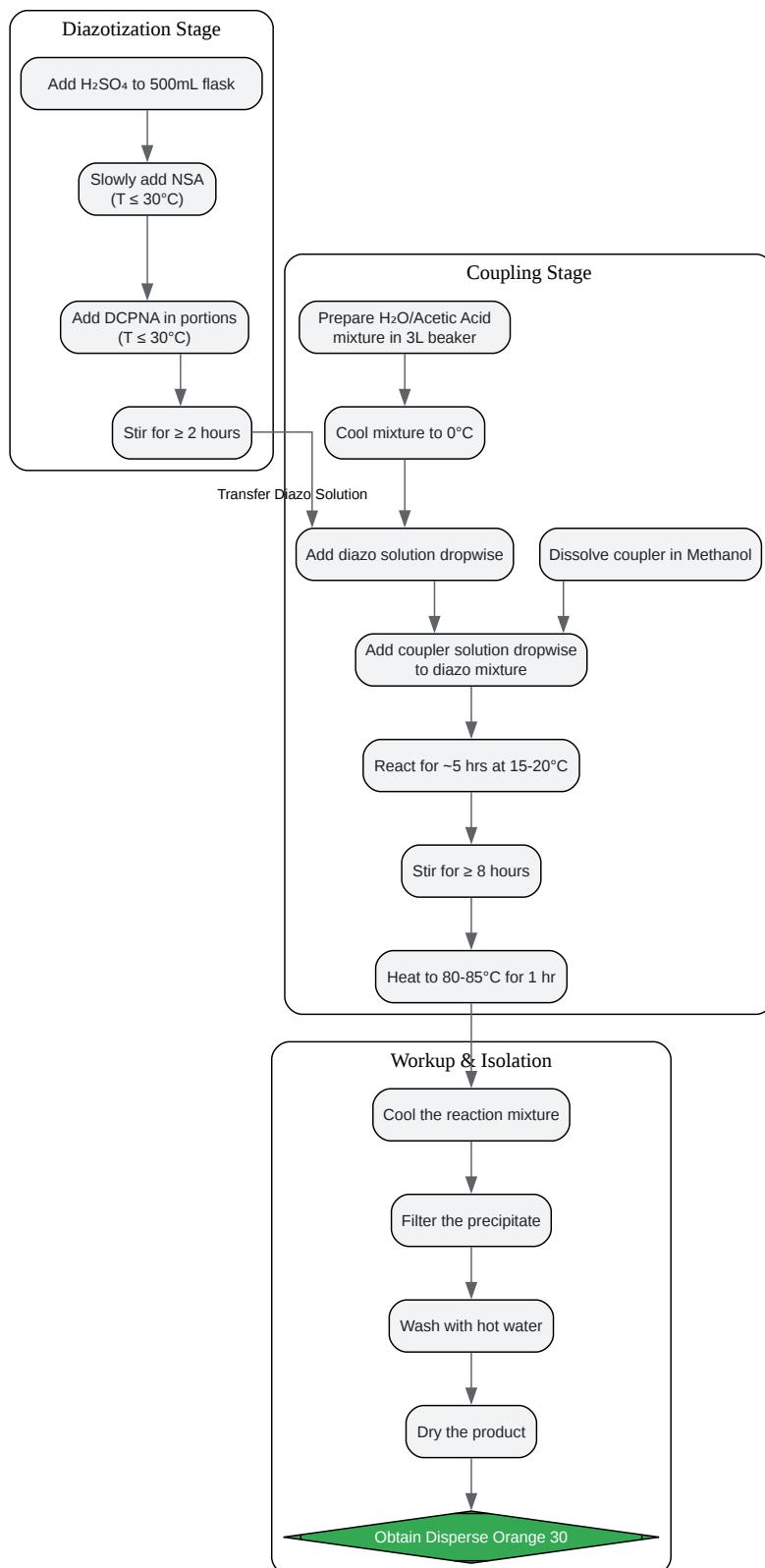
The coupling component is synthesized in a multi-step process starting from aniline. The pathway involves N-hydroxyethylation, N-cyanoethylation, and subsequent acetylation.

[Click to download full resolution via product page](#)

Caption: Plausible synthesis pathway for the coupling component.

III. Experimental Protocol for Disperse Orange 30

The following protocol is based on a method detailed in a Korean patent. It describes a robust procedure for the synthesis of a Disperse Orange dye structurally consistent with **Disperse Orange 30**.


A. Diazotization of 2,6-Dichloro-4-nitroaniline (DCPNA)

- Preparation: To a 500 mL four-necked round bottom flask, add sulfuric acid (H_2SO_4) at room temperature.
- Nitrosation: Slowly add nitrosylsulfonyl acid (NSA) while maintaining the temperature at or below 30°C.
- Amine Addition: Add 2,6-dichloro-4-nitroaniline (DCPNA) in portions, ensuring the temperature remains below 30°C.
- Reaction: Stir the mixture for a minimum of 2 hours to complete the diazotization reaction. The completion should be confirmed before proceeding.

B. Azo Coupling Reaction

- Coupling Medium: In a separate 3 L beaker, add water and acetic acid (AG) and cool the mixture to 0°C.
- Diazo Addition: Add the diazo compound solution synthesized in the previous step dropwise to the cooled water-acetic acid mixture. Use ice to maintain the low temperature.
- Coupler Preparation: Dissolve the coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline, in methanol.
- Coupling: Add the coupler solution dropwise to the beaker containing the diazo compound. Maintain the reaction temperature between 15-20°C for approximately 5 hours.
- Stirring: Continue stirring the mixture for at least 8 hours.
- Heating: Raise the temperature to 80-85°C and maintain it for 1 hour.
- Isolation: Cool the mixture, then filter the precipitate. Wash the collected solid with hot water and dry to obtain the final product.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for the synthesis.

IV. Quantitative Data

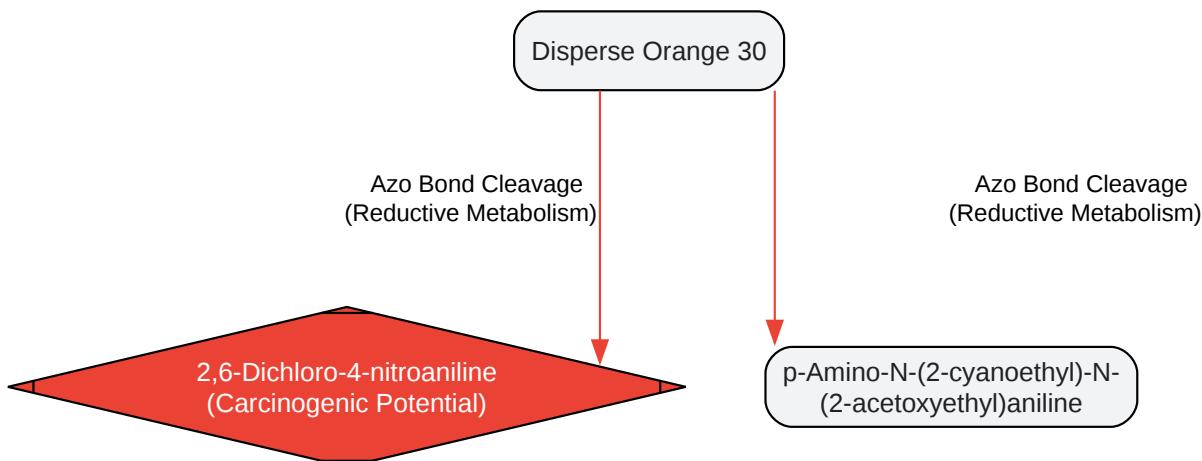
The following table summarizes the quantities of reactants and the yield as described in a representative patent for a Disperse Orange dye.

Component	Role	Quantity	Molar Mass (g/mol)	Moles (approx.)
<hr/>				
Diazotization Stage				
2,6-Dichloro-4-nitroaniline (DCPNA)	Diazo Component	36.0 g	207.01	0.174
<hr/>				
Sulfuric Acid (H ₂ SO ₄)	Solvent/Catalyst	91.9 g	98.08	0.937
<hr/>				
Nitrosylsulfonyl Acid (NSA)	Diazotizing Agent	56.5 g	127.07	0.445
<hr/>				
Coupling Stage				
Coupler A*	Coupling Component	32.8 g	-	-
<hr/>				
Methanol	Coupler Solvent	250 g	32.04	7.80
<hr/>				
Water	Reaction Medium	275 g	18.02	15.26
<hr/>				
Acetic Acid	Reaction Medium	128 g	60.05	2.13
<hr/>				
Product				
Disperse Orange Dye 1	Final Product	60.7 g	450.27	0.135
<hr/>				

Note: "Coupler A" is the designation used in the patent; its structure corresponds to N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline. Yield (approximate): Based on the starting diazo

component (DCPNA), the theoretical yield is ~78.3 g. The reported actual yield of 60.7 g corresponds to an approximate yield of 77.5%.

V. Relevance for Drug Development Professionals: Toxicology


Azo dyes themselves are generally stable. However, under reductive conditions, such as those created by anaerobic bacteria in the gut or by enzymes in the skin and liver, the azo bond (-N=N-) can be cleaved.^[4] This metabolic reduction releases the constituent aromatic amines.

For **Disperse Orange 30**, this cleavage would release the two precursor amines:

- 2,6-Dichloro-4-nitroaniline (DCPNA)
- An aniline derivative (p-amino-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline)

The primary concern for toxicologists and drug development professionals lies with 2,6-dichloro-4-nitroaniline. This compound is classified as having "Suggestive Evidence of Carcinogenic Potential" based on the formation of benign Leydig cell tumors in male rats and positive results in the Ames test for mutagenicity.^[5] Its metabolite, 2,6-dichloro-p-phenylenediamine, has been shown to induce liver adenomas and carcinomas in mice.^[1]

Therefore, exposure to **Disperse Orange 30** through skin contact (textiles) or other routes could potentially lead to the in-vivo formation of a carcinogenic precursor, a critical consideration in safety and risk assessment.

[Click to download full resolution via product page](#)

Caption: Reductive metabolism of **Disperse Orange 30**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oehha.ca.gov [oehha.ca.gov]
- 2. worlddyeviety.com [worlddyeviety.com]
- 3. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para-amino compounds | Semantic Scholar [semanticscholar.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Disperse Orange 30]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079229#synthesis-pathway-of-disperse-orange-30>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com